molecular formula C17H18N6O4 B2533852 ethyl 2-(2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate CAS No. 892469-33-9

ethyl 2-(2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate

Cat. No.: B2533852
CAS No.: 892469-33-9
M. Wt: 370.369
InChI Key: RKJODCPNXUCBMW-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate features a fused triazolopyrimidine core substituted with a benzyl group at position 3 and an ethyl acetate moiety linked via an acetamide bridge (Fig. 1). The benzyl group enhances lipophilicity, while the ethyl ester improves solubility in organic solvents, making it a versatile intermediate for further derivatization.

Properties

IUPAC Name

ethyl 2-[[2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c1-2-27-14(25)8-18-13(24)10-22-11-19-16-15(17(22)26)20-21-23(16)9-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJODCPNXUCBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Acetylation: The acetyl group is introduced to form the acetamido moiety.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the triazolopyrimidine core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group or the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a triazolopyrimidine structure often exhibit significant anticancer properties. Ethyl 2-(2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate may function as an inhibitor of key enzymes involved in tumor growth and proliferation.

Case Study : A study evaluating various triazolopyrimidine derivatives demonstrated that similar compounds could inhibit cell proliferation in several cancer cell lines through the modulation of apoptosis pathways and cell cycle arrest mechanisms.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Its structural features allow it to interact with bacterial cell membranes or specific intracellular targets.

Case Study : Research on triazole-containing compounds revealed their effectiveness against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics.

Potential as a Therapeutic Agent

Given its structural similarities to known pharmacologically active compounds, this compound may serve as a lead structure for developing new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate involves its interaction with specific molecular targets. The triazolopyrimidine core can interact with enzymes or receptors, modulating their activity. The benzyl group and ethyl ester moiety may also play roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Triazolo[4,5-d]Pyrimidine Core

Modifications to the triazolo ring substituents significantly influence physicochemical properties and biological activity:

Compound Name R Group (Position 3) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound Benzyl C₁₉H₂₀N₆O₄ 396.40 Enhanced lipophilicity; kinase inhibition potential
3-Methyl analogue (e.g., methyl 4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate) Methyl C₁₆H₁₅N₅O₄ 349.32 Reduced steric bulk; improved crystallinity
3-Ethyl analogue (N-cyclopropyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide) Ethyl C₁₁H₁₄N₆O₂ 262.27 Moderate solubility; cyclopropylamide enhances metabolic stability
3-Phenyl analogue (N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide) Phenyl C₂₀H₂₁N₇O₂ 391.43 Increased π-π stacking potential; cyanocyclopentyl group for targeted delivery

Key Findings :

  • The benzyl group in the target compound provides superior lipophilicity compared to methyl or ethyl substituents, favoring membrane permeability .
  • Phenyl-substituted analogues exhibit stronger aromatic interactions in protein binding pockets, as seen in kinase inhibitors .

Modifications to the Acetamide Side Chain

The acetamide linker and its N-substituents modulate solubility and target affinity:

Compound Name N-Substituent Molecular Formula Molecular Weight Biological Relevance References
Target Compound Ethyl acetate C₁₉H₂₀N₆O₄ 396.40 Ester group for prodrug strategies
N-(2-Phenylethyl) analogue (2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide) 2-Phenylethyl C₁₈H₂₀N₆O₂ 352.39 Enhanced CNS penetration due to lipophilic aryl group
N-(2,4,6-Trimethylphenyl) analogue 2,4,6-Trimethylphenyl C₁₆H₁₈N₆O₂ 326.35 Steric hindrance reduces off-target interactions

Key Findings :

  • The ethyl acetate group in the target compound allows for hydrolysis to a carboxylic acid, enabling pH-dependent release .
  • Bulky substituents like 2,4,6-trimethylphenyl improve selectivity by preventing binding to non-target proteins .

Biological Activity

Ethyl 2-(2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate is a complex organic compound belonging to the triazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on current research findings.

Structural Characteristics

The molecular structure of this compound features:

  • Triazole and Pyrimidine Rings : These heterocyclic structures are known for their diverse pharmacological activities.
  • 7-Oxo Group : This functional group is often associated with enhanced biological properties in various heterocyclic compounds.

Antimicrobial Activity

Compounds within the triazolopyrimidine class have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.125 - 8 μg/mL
Pseudomonas aeruginosa0.125 - 8 μg/mL
Klebsiella pneumoniae0.125 - 8 μg/mL

Studies have shown that compounds similar to this compound possess moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of triazolopyrimidine derivatives has been a focal point in recent research. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (breast cancer)10.5
Bel-7402 (liver cancer)12.0
A549 (lung cancer)15.5

In vitro studies indicate that this compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of DNA Gyrase : This enzyme is crucial for DNA replication; inhibiting it can lead to bacterial cell death.
  • Topoisomerase Inhibition : Targeting this enzyme disrupts DNA replication and transcription in cancer cells.
  • Antioxidant Activity : Some studies suggest that triazolopyrimidine derivatives may exhibit antioxidant properties that contribute to their therapeutic effects .

Case Studies

A study conducted by Barbuceanu et al. demonstrated the synthesis and antibacterial activity of related triazole compounds bearing various substitutions. Their findings indicated that modifications in the chemical structure significantly influence the biological activity of these compounds .

In another case study focusing on the anticancer properties of triazolopyrimidines, researchers reported that certain derivatives exhibited selective cytotoxicity against malignant cell lines while sparing normal cells . These findings highlight the therapeutic potential of this compound.

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